molecular formula C12H26N2O B1415898 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol CAS No. 1824134-42-0

3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

Cat. No.: B1415898
CAS No.: 1824134-42-0
M. Wt: 214.35 g/mol
InChI Key: DNVUEMXJPKLJHD-UHFFFAOYSA-N
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Description

3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol (CAS 1824134-42-0) is a high-value piperidine derivative with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . This compound is structurally characterized by a piperidine ring substituted with a 2-aminoethyl group at the 4-position, which is linked to a 2,2-dimethylpropan-1-ol moiety, forming a multifunctional molecular scaffold highly valuable in medicinal chemistry and drug discovery . The primary amino group and hydroxyl group present in its structure make it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential kinase inhibitors and other therapeutic agents . Piperidine derivatives similar to this compound have demonstrated significant research utility across various fields, including oncology and neurodegenerative disease research, serving as key intermediates in the development of targeted therapies . The presence of both hydrogen bond donor and acceptor sites within the molecule contributes to its potential for specific protein interactions, while the 2,2-dimethylpropan-1-ol moiety may enhance metabolic stability in derived compounds . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and proper ventilation.

Properties

IUPAC Name

3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-12(2,10-15)9-14-7-4-11(3-6-13)5-8-14/h11,15H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVUEMXJPKLJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol, also known as 1-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C12H24N2O
Molecular Weight: 212.3318 g/mol
CAS Number: 1268521-58-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as a modulator of neurotransmitter receptors or enzymes, influencing pathways related to neuropharmacology and cancer therapy.

Key Mechanisms:

  • Receptor Binding: The compound may bind to specific receptors in the central nervous system (CNS) and peripheral tissues, potentially influencing neurotransmission.
  • Enzyme Inhibition: It has shown potential as an inhibitor of enzymes involved in critical biological pathways, including acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have suggested that derivatives of piperidine compounds, including this compound, possess antimicrobial properties. For instance:

  • Antibacterial Effects: The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .
  • Antifungal Properties: It has also been investigated for antifungal activity against common pathogens .

Antitumor Activity

The compound has demonstrated potential antitumor properties in various studies:

  • Cell Line Studies: In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Study 1Evaluated the antitumor activity in human cancer cell lines; showed significant growth inhibition at concentrations above 10 µM.
Study 2Investigated antibacterial properties against Gram-positive and Gram-negative bacteria; demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Study 3Assessed the compound's effect on AChE inhibition; found effective at low micromolar concentrations, suggesting potential for Alzheimer's treatment .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects due to its ability to interact with various biological targets. Key areas of focus include:

  • Anticancer Activity : Research has indicated that derivatives of piperidine compounds can exhibit anticancer properties. Studies have shown that the compound may inhibit cancer cell proliferation through specific molecular pathways .
  • Neurological Applications : The structural features of this compound suggest potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as anxiety and depression .

Organic Synthesis

As a building block in organic synthesis, this compound plays a crucial role in the development of more complex molecules. Its unique piperidine structure allows for the synthesis of various derivatives that can be utilized in pharmaceuticals and agrochemicals .

Pharmacological Studies

The compound's interaction with neurotransmitter systems has been explored in pharmacological studies. It is believed to modulate the activity of certain receptors, which can lead to enhanced therapeutic effects or reduced side effects in drug formulations .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol:

  • Study on Anticancer Properties : A study published in BioRxiv highlighted the compound's ability to inhibit specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Neurological Impact Assessment : Another research project focused on the compound's effects on neurotransmitter release in neuronal cultures, indicating potential benefits in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmaceutical Catalogs

Several piperidine derivatives with overlapping structural motifs have been documented in pharmaceutical catalogs. Key examples include:

N-(4-(2-Aminoethyl)phenyl)-2-(2-aminothiazol-4-yl)acetamide hydrochloride (CAS 2127387-65-7)
  • Molecular Formula : C₁₉H₂₃ClN₄OS
  • Features: Contains a 2-aminothiazole ring, a known pharmacophore in antibiotics (e.g., cephalosporins). The acetamide and hydrochloride groups enhance water solubility compared to the target compound’s tertiary alcohol.
(1RS)-4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]-1-[4-(1-methylethyl)phenyl]butan-1-ol (CAS 479035-75-1)
  • Molecular Formula: C₃₂H₃₉NO₄
  • Features: Bulky hydroxydiphenylmethyl and isopropylphenyl substituents increase lipophilicity (logP ~6.5 estimated), likely enhancing blood-brain barrier penetration. The extended butanol chain contrasts with the target compound’s compact dimethylpropanol group, suggesting differences in binding pocket compatibility .

Physicochemical and Analytical Comparisons

Property Target Compound CAS 2127387-65-7 CAS 479035-75-1
Molecular Weight ~213 g/mol (estimated) 402.93 g/mol 501.66 g/mol
Key Functional Groups Tertiary alcohol, primary amine Acetamide, aminothiazole, HCl salt Hydroxydiphenylmethyl, isopropyl
Solubility Moderate (alcohol enhances polarity) High (due to HCl salt) Low (highly lipophilic)
HPLC Retention Time* Not reported Not reported Not reported

*The target compound’s analog in EP 4 374 877 A2 exhibited an HPLC retention time of 1.25 minutes under SQD-FA05 conditions, suggesting moderate polarity .

Pharmacological Implications

  • Aminoethyl Group: Present in both the target compound and CAS 2127387-65-7, this group may enable hydrogen bonding with biological targets. However, the absence of a charged group (e.g., HCl salt) in the target compound could reduce its solubility and bioavailability.
  • Lipophilicity: CAS 479035-75-1’s high lipophilicity contrasts with the target compound’s balance of polar (alcohol) and nonpolar (dimethyl) groups, suggesting divergent applications (e.g., CNS vs. peripheral targets).

Q & A

Q. What are the recommended synthetic routes for 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example, nucleophilic substitution reactions (e.g., alkylation of piperidine derivatives with brominated intermediates) are common, followed by reductive amination to introduce the aminoethyl group . Yield optimization may involve adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135 for amine protons), FTIR (to confirm hydroxyl and amine groups), and mass spectrometry (HRMS for molecular ion confirmation). For crystallinity assessment, X-ray diffraction (single-crystal) is ideal if crystals are obtainable . Comparative analysis with spectral databases (e.g., SciFinder or Reaxys) is critical for validation.

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests under varying pH (e.g., 3–9), temperature (4°C to 40°C), and light exposure should be conducted. Store lyophilized samples at –20°C in amber vials to prevent degradation, as tertiary amines and hydroxyl groups may oxidize over time .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., serotonin or dopamine receptors). Focus on the piperidine and aminoethyl moieties, which may act as hydrogen bond donors/acceptors. MD simulations (GROMACS) can assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or radioligand displacement assays .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct ADME assays :
  • Microsomal stability tests (rat/human liver microsomes) to evaluate CYP450-mediated degradation.
  • Plasma protein binding (ultrafiltration) to assess free compound availability.
    Use pharmacokinetic modeling (e.g., PBPK) to correlate in vitro data with in vivo outcomes .

Q. How can impurities or stereoisomers be quantified during synthesis?

  • Methodological Answer : Employ HPLC-MS with a C18 column and ion-pairing reagents (e.g., TFA) for separation. Chiral columns (e.g., Chiralpak IA) resolve enantiomers. Quantify impurities against EP/USP reference standards (if available) and validate methods per ICH Q2(R1) guidelines. For trace metals, ICP-MS is recommended .

Q. What in vitro models are suitable for studying its neuropharmacological potential?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines to assess neuroprotection, receptor activation, or cytotoxicity. Techniques include:
  • Calcium imaging (Fluo-4 AM dye) for real-time receptor activity.
  • Western blotting to measure downstream signaling (e.g., phosphorylated ERK).
    Pair with knockout models (CRISPR/Cas9) to confirm target specificity .

Q. What are the ecological risks associated with lab-scale disposal?

  • Methodological Answer : Follow OECD 301 guidelines for biodegradability testing . Use Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests. For non-biodegradable waste, incinerate at >850°C with scrubbers to neutralize amine byproducts. Document disposal per REACH regulations .

Data Presentation

Table 1 : Key Physicochemical Properties (Hypothetical Data)

PropertyValue/MethodReference Technique
LogP (octanol-water)1.8 ± 0.3Shake-flask
pKa (amine group)9.2 ± 0.1Potentiometric
Melting Point142–145°CDSC

Table 2 : Common Analytical Challenges and Solutions

ChallengeSolution
Amine oxidationAdd 0.1% BHT to storage buffers
Low MS sensitivityDerivatize with PFPA (pentafluoropropionic anhydride)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

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